5-Formyluracil
Overview
Description
5-Formyluracil is a heterocyclic organic base produced from the oxidation of the methyl group of thymine. It is found in bacteriophages, prokaryotes, and mammalian cells. This compound is of particular interest in the field of epigenetics due to its mutagenic properties and its implication in the formation of cancer-causing cells .
Mechanism of Action
Target of Action
5-Formyluracil is a heterocyclic organic base that is produced from the oxidation of the methyl group of thymine . It is found in bacteriophages, prokaryotes, as well as mammalian cells . Being mutagenic, it is of particular interest in the field of epigenetics . It has been implicated in the formation of cancer-causing cells .
Mode of Action
This compound and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism . Depletion of deoxythymidine monophosphate (dTMP) results in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms .
Biochemical Pathways
Deoxynucleotide pool imbalances, in particular, the dATP/dTTP ratio, are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage . In addition, TS inhibition results in the accumulation of deoxyuridine monophosphate (dUMP), which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the this compound metabolite FdUTP can be misincorporated into DNA .
Pharmacokinetics
It is known that the compound is produced from the oxidation of the methyl group of thymine . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of this compound action is the disruption of normal RNA and DNA metabolism, leading to toxicity and mutagenicity in mammalian cells . This disruption can lead to DNA strand breaks and cell death . It has been implicated in the formation of cancer-causing cells .
Action Environment
The detection of natural thymine modified this compound has attracted widespread attention, and new insights are being developed for both the selective biotin enrichment and fluorogenic labeling of this compound in dna .
Biochemical Analysis
Biochemical Properties
5-Formyluracil plays a significant role in biochemical reactions, particularly in the context of DNA damage and repair. It is produced as a result of oxidative stress and can be recognized and removed from DNA by specific enzymes. One such enzyme is the human hNTH1 protein, which has DNA glycosylase activity that recognizes this compound in DNA and removes it through a β-elimination reaction . This interaction is crucial for maintaining genomic stability and preventing mutagenesis.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is a potentially mutagenic lesion of thymine produced in DNA by ionizing radiation and various chemical oxidants . The presence of this compound in DNA can interfere with normal RNA and DNA metabolism, leading to toxicity and mutagenicity in mammalian cells . This compound can also influence cell signaling pathways, gene expression, and cellular metabolism, contributing to the formation of cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The formyl group of this compound is electron-withdrawing, which increases the ionization of the N-3 imino proton under physiological conditions . This property allows this compound to form Schiff base intermediates with oligonucleotides, leading to the cleavage of this compound-containing duplex oligonucleotides . These interactions disrupt normal DNA function and contribute to its mutagenic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can be selectively labeled and detected in DNA using specific probes . Over time, the accumulation of this compound in DNA can lead to long-term effects on cellular function, including increased mutagenesis and genomic instability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At high doses, it can cause toxicity and adverse effects due to its mutagenic properties . Understanding the threshold effects and toxic dosages of this compound is crucial for assessing its safety and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to DNA repair and oxidative stress response. It is a major one-electron photooxidation product of thymine in oligodeoxynucleotides . The compound interacts with enzymes such as DNA glycosylases, which recognize and remove this compound from DNA, thereby preventing mutagenesis and maintaining genomic stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that this compound can be selectively labeled and enriched in genomic DNA using specific probes . This selective labeling allows for the detection and mapping of this compound distribution within cells and tissues, providing insights into its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be enriched and labeled in DNA, allowing for its detection in specific cellular compartments . This localization is important for understanding the activity and function of this compound within different cellular contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Formyluracil can be synthesized through the oxidation of thymine. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically takes place in an aqueous solution at a temperature range of 25-30°C.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 5-Formyluracil undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 5-carboxyuracil.
Reduction: Reduction reactions can convert this compound back to thymine.
Substitution: It can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 5-Carboxyuracil.
Reduction: Thymine.
Substitution: Various substituted uracil derivatives.
Scientific Research Applications
5-Formyluracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA damage and repair mechanisms.
Medicine: Investigated for its potential mutagenic effects and implications in cancer research.
Industry: Utilized in the development of fluorescent probes for detecting specific DNA modifications.
Comparison with Similar Compounds
5-Formylcytosine: Another formylated pyrimidine base found in DNA.
5-Hydroxymethyluracil: A hydroxylated derivative of uracil.
5-Carboxyuracil: An oxidized form of 5-Formyluracil.
Uniqueness: this compound is unique due to its specific role in epigenetic modifications and its potential mutagenic effects. Unlike 5-Formylcytosine, which is primarily involved in gene regulation, this compound is more reactive and can lead to significant DNA damage .
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1-2H,(H2,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAMXGZMZZWRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922994 | |
Record name | 2,4-Dihydroxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-08-0 | |
Record name | 5-Formyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Formyluracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Formyluracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dihydroxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Formyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-FORMYLURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2SUM4W8EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Yes, the presence of 5-foU can interfere with the binding of specific DNA-binding proteins. For example, it inhibits the association of transcription factor AP-1, which normally interacts with thymine methyl groups. [] Molecular modeling suggests the 5-formyl group of 5-foU, when paired with adenine, is somewhat shielded from solvent, potentially hindering protein binding. []
ANone: The molecular formula of 5-foU is C5H4N2O3, and its molecular weight is 140.10 g/mol.
A: [] Yes, UV spectroscopic studies show that 5-foU exhibits a bathochromic shift compared to uracil, indicating the presence of a conjugated carbonyl group. [] Additionally, NMR spectroscopy can be used to distinguish 5-foU from other uracil derivatives based on chemical shift values.
A: [] The glycosidic bond of 5-foU in single-stranded DNA is significantly less stable than that of thymine, with an estimated half-life of around 148 days under physiological conditions. [] This instability is attributed to the electron-withdrawing nature of the 5-formyl group.
A: [] Yes, 5-foU demonstrates specific reactivity with cysteine and its derivatives, forming thiazolidine adducts. [] This reaction involves both the alpha-amino (or equivalent) and thiol groups of cysteine, highlighting the potential for 5-foU modification within cells.
ANone: Currently, there are no reported catalytic applications of 5-foU. The research primarily focuses on its role as a DNA lesion and its impact on DNA replication and repair processes.
A: [] Molecular modeling has been instrumental in understanding the structural implications of 5-foU within DNA. [, ] For instance, studies revealed that the 5-formyl group adopts a specific orientation within the DNA helix, influencing its interactions with other bases and proteins. [, ] This type of modeling aids in understanding the mutagenic potential and repair susceptibility of 5-foU.
A: While specific SAR studies focusing solely on 5-foU are limited, research on related compounds like 5-hydroxymethyluracil provides insights. [] Modifications to the 5-substituent can significantly alter recognition by DNA polymerases and repair enzymes. For example, 5-hydroxymethyluracil, lacking the reactive aldehyde, is less mutagenic and doesn't inhibit restriction enzyme cleavage like 5-foU. [] This suggests that the 5-formyl group is crucial for 5-foU's unique properties.
ANone: Currently, the research primarily focuses on understanding the intrinsic stability and repair mechanisms of 5-foU in DNA rather than formulating it as a therapeutic agent. Therefore, specific formulation strategies for 5-foU-containing DNA are not yet a primary focus.
A: [] While more research is needed, the presence of 5-foU in DNA could potentially serve as a biomarker for oxidative stress and damage. [] Elevated levels of 5-foU might indicate compromised DNA repair mechanisms or increased exposure to oxidative agents.
A: [, , , , , ] Various methods have been developed for detecting and quantifying 5-foU in DNA, each with its own advantages and limitations. Some common techniques include:
- Chromatographic methods: [, , ] High-performance liquid chromatography (HPLC), often coupled with mass spectrometry, allows for separating and quantifying 5-foU from other DNA bases. [, , ] Gas chromatography coupled with mass spectrometry is also utilized after derivatization of 5-foU. []
- Enzymatic assays: [, ] These methods utilize the activity of specific DNA glycosylases, like E. coli AlkA or human SMUG1, to excise 5-foU from DNA. [, , ] The resulting abasic sites can then be quantified, providing an indirect measure of 5-foU levels.
- Chemical labeling: [, , , ] Several chemical probes have been developed that selectively react with the 5-formyl group of 5-foU. [, , , ] These probes can be coupled with fluorescent tags or other detectable moieties, facilitating visualization and quantification of 5-foU in various biological samples.
ANone: Researchers rely on several tools and resources to study 5-foU:
- Synthetic oligonucleotides: [, , , , ] Chemically synthesized oligonucleotides containing site-specific 5-foU are crucial for in vitro studies on DNA replication, repair, and protein binding. [, , , , ]
- Purified enzymes: [, , ] Having access to purified DNA repair enzymes, such as DNA glycosylases and AP endonucleases, is essential for investigating the repair mechanisms of 5-foU. [, , ]
- Cell-free extracts: [, ] Cell-free extracts containing a mixture of DNA repair proteins can be used to study repair pathways in a more complex biological context. [, ]
- Model organisms: [, , , , ] Bacterial and yeast models, with well-characterized DNA repair systems, are valuable tools for studying the mutagenicity and repair of 5-foU in vivo. [, , , , ]
A: [, ] Research on 5-foU as a DNA lesion began several decades ago. Early studies in the 1980s identified 5-foU as a product of thymine oxidation in vitro using various oxidizing agents. [, ] Subsequent research focused on understanding its formation mechanisms, mutagenic potential, and repair pathways.
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